![molecular formula C27H22FN3O2S2 B2510341 3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223982-65-7](/img/structure/B2510341.png)
3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C27H22FN3O2S2 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Researchers have developed novel synthesis techniques for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing the chemical versatility and potential for diverse biological activities of compounds structurally related to "3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one". These synthesis methods are crucial for exploring the pharmacological properties of these compounds. For instance, a green approach has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction, which is characterized by step economy and easy purification, highlighting the advancement in synthetic methodologies for such compounds (Shi et al., 2018).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, revealing that these compounds exhibit significant activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents. For example, certain derivatives have shown higher antifungal activity than fluconazole against Candida species, indicating their promise as novel antifungal therapies (Kahveci et al., 2020).
Pharmacological Potential
The structural framework of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been associated with various pharmacological activities. These compounds have been explored for their potential anti-inflammatory, antinociceptive, and anticancer activities. For instance, certain derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities, showing significant results and suggesting their therapeutic potential in related disorders (Alam et al., 2010).
Anticancer Properties
Research has also focused on the anticancer properties of fluorinated coumarin–pyrimidine hybrids, where the synthesis under microwave irradiation resulted in compounds with significant cytotoxicity against human cancer cell lines. This highlights the potential of such derivatives in the development of new anticancer therapies (Hosamani et al., 2015).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S2/c1-15-11-17(3)21(12-16(15)2)22(32)14-34-27-30-23-20-5-4-10-29-25(20)35-24(23)26(33)31(27)13-18-6-8-19(28)9-7-18/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLGWULXEYPWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

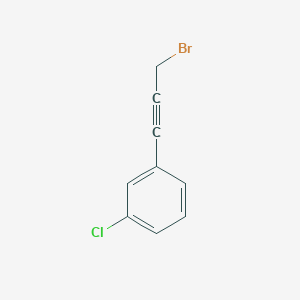
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
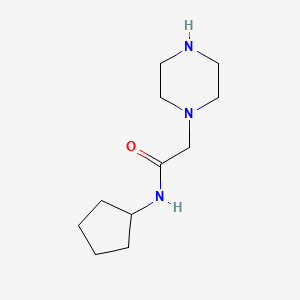
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
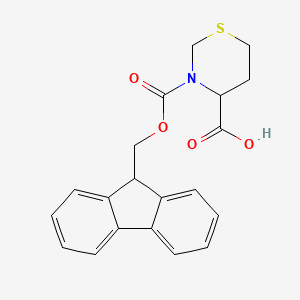
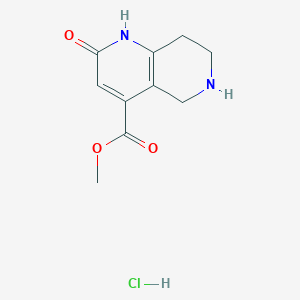
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)
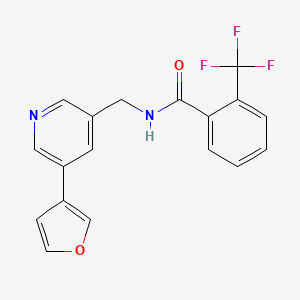

![1-[(5-Bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2510274.png)
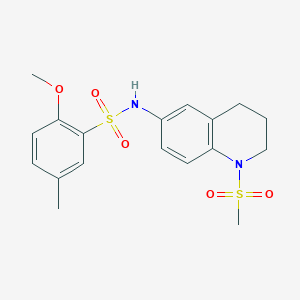
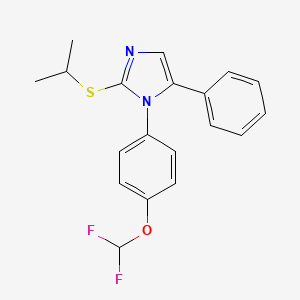
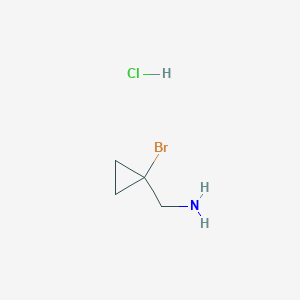
![Cyclopentanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B2510280.png)